Plerixafor Hexa(trifluoroacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

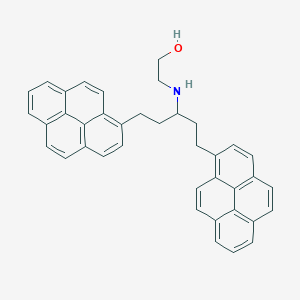

Plerixafor Hexa(trifluoroacetate) is a salt form of plerixafor, a small-molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). It is primarily used in combination with granulocyte-colony stimulating factor to mobilize hematopoietic stem cells to the peripheral blood for collection and autologous transplantation in patients with non-Hodgkin’s lymphoma and multiple myeloma .

Métodos De Preparación

The synthesis of plerixafor involves several steps. Initially, protective groups are introduced at the nitrogen atoms of cyclam (1,4,8,11-tetraazacyclotetradecane). The reaction of trisubstituted cyclams with para-xylylene dihalide yields a hexaprotected derivative of plerixafor. The protective groups are then removed to complete the synthesis . Industrial production methods often involve similar steps but are optimized for large-scale production .

Análisis De Reacciones Químicas

Plerixafor undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include para-xylylene dihalide and protective groups for nitrogen atoms . The major products formed from these reactions are derivatives of plerixafor with different protective groups .

Aplicaciones Científicas De Investigación

Plerixafor Hexa(trifluoroacetate) has numerous scientific research applications. It is widely used in the field of hematology for mobilizing hematopoietic stem cells in patients with non-Hodgkin’s lymphoma and multiple myeloma . Additionally, it is used in research related to the CXCR4 receptor, which plays a crucial role in cell migration and tumor metastasis . Plerixafor is also being explored for its potential in treating other conditions, such as HIV infection and various types of cancer .

Mecanismo De Acción

Plerixafor exerts its effects by inhibiting the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells. This inhibition blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), which is involved in the trafficking and homing of hematopoietic stem cells to the bone marrow . By blocking this interaction, plerixafor increases the levels of circulating CD34+ cells, facilitating their collection for transplantation .

Comparación Con Compuestos Similares

Plerixafor is unique due to its specific inhibition of the CXCR4 receptor. Similar compounds include other CXCR4 antagonists, such as AMD3100 and JM 3100 . plerixafor is distinguished by its high efficacy in mobilizing hematopoietic stem cells and its approval for clinical use in combination with granulocyte-colony stimulating factor .

Propiedades

IUPAC Name |

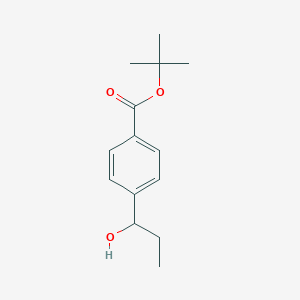

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIVMLGSJBPBRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48F18N8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461834 |

Source

|

| Record name | AGN-PC-006HWZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1078.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4069393-93-3 |

Source

|

| Record name | AGN-PC-006HWZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)